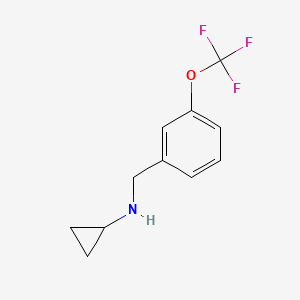

Cyclopropyl-(3-trifluoromethoxybenzyl)amine

Overview

Description

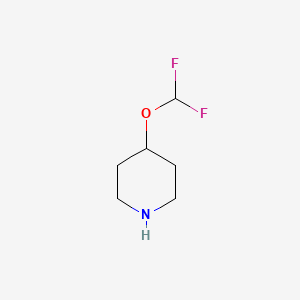

Cyclopropyl-(3-trifluoromethoxybenzyl)amine is a compound with the molecular formula C11H12F3NO . It is not intended for human or veterinary use and is typically used for research purposes.

Synthesis Analysis

The synthesis of compounds containing a cyclopropyl ring, such as Cyclopropyl-(3-trifluoromethoxybenzyl)amine, has been a focus in drug development . The cyclopropyl ring is known for its coplanarity of the three carbon atoms, relatively shorter C–C bonds, enhanced π-character of C–C bonds, and shorter and stronger C–H bonds than those in alkanes .Molecular Structure Analysis

The cyclopropyl ring in Cyclopropyl-(3-trifluoromethoxybenzyl)amine contributes to the properties of drugs containing it . It addresses multiple roadblocks that can occur during drug discovery such as enhancing potency, reducing off-target effects, increasing metabolic stability, increasing brain permeability, decreasing plasma clearance, contributing to an entropically more favorable binding to the receptor, conformational restriction of peptides/peptidomimetics to prevent proteolytic hydrolysis, and altering drug pKa to reduce its P-glycoprotein efflux ratio .Chemical Reactions Analysis

Cyclopropyl-containing compounds present significant challenges for any synthetic chemist . The strategic considerations for the introduction of the cyclopropyl motif in a collection of recent total syntheses have been highlighted .Scientific Research Applications

Drug Discovery and Development

The trifluoromethoxy group’s unique properties make compounds like Cyclopropyl-(3-trifluoromethoxybenzyl)amine valuable as synthetic building blocks in the discovery and development of new drugs. The electron-withdrawing nature and high lipophilicity of the trifluoromethoxy group can enhance the biological activity of drug molecules .

Agrochemicals

Compounds with a trifluoromethoxy group have applications in agrochemistry, such as in the development of fungicides like thifluzamide .

Material Science

The trifluoromethoxy group can contribute to the creation of functional materials due to its strong electron absorption properties .

Medicinal Chemistry

Trifluoromethoxylated molecules have found applications in medicinal chemistry, with examples including riluzole for the treatment of amyotrophic lateral sclerosis, pretomanid as an anti-tuberculosis drug, and sonidegib as an inhibitor of the Hedgehog signaling pathway .

Pesticides

The introduction of a trifluoromethoxy group into molecules can improve their efficacy as pesticides .

Synthetic Chemistry

Trifluoromethoxylation reactions are valuable in synthetic chemistry for introducing fluorine-containing groups into organic compounds, which can alter their chemical and physical properties .

Biological Activity Enhancement

Fluorine-containing groups like trifluoromethoxy can improve the biological activity of drug molecules, making them more effective at their target sites .

Chemical Reagent Development

Recent advances in trifluoromethoxylation reagents have made CF3O-containing compounds more accessible, expanding their use in various chemical reactions and applications .

properties

IUPAC Name |

N-[[3-(trifluoromethoxy)phenyl]methyl]cyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO/c12-11(13,14)16-10-3-1-2-8(6-10)7-15-9-4-5-9/h1-3,6,9,15H,4-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANCFTHKEGKDXKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=CC(=CC=C2)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-1,3-dihydrobenzo[de]isochromene-6-carbonitrile](/img/structure/B1399640.png)

![Dibenzyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-amine](/img/structure/B1399642.png)

![4,4,5,5-Tetramethyl-2-(4-phenoxymethyl-phenyl)-[1,3,2]dioxaborolane](/img/structure/B1399645.png)